Meprobamate-d7 (100 μg/mL in Methanol)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

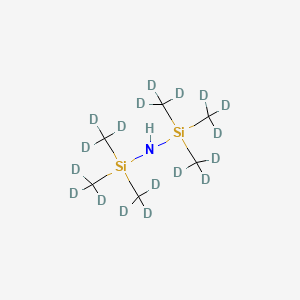

Meprobamate-d7 is an analytical reference standard intended for use as an internal standard for the quantification of meprobamate by GC- or LC-MS . Meprobamate is categorized as a sedative and is a metabolite of carisoprodol . It is marketed under the trade names Milltown, Meprospan, and Equanil, and is used for the treatment of anxiety and muscle spasms .

Molecular Structure Analysis

The molecular formula of Meprobamate-d7 is C9H11D7N2O4 . The InChI code is InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 .Physical And Chemical Properties Analysis

Meprobamate-d7 has a molecular formula of C9H11D7N2O4 and a formula weight of 225.3 . It is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (25 mg/ml) .Scientific Research Applications

Pharmacological Properties : Meprobamate has been identified as a tranquilizer with muscle relaxant action, showing properties such as anticonvulsant action and a taming effect on animals (Powell, Mann, & Kaye, 1958). It acts on voluntary skeletal muscles and exhibits specific pharmacological effects that are central to its use in clinical psychiatry.

Analytical Applications : In a study by Ryan, Mcgonigle, and Konieczny (1971), Meprobamate was analyzed using infrared spectrophotometry, demonstrating its potential in quantitative analytical applications (Ryan, Mcgonigle, & Konieczny, 1971). This points to the feasibility of using advanced analytical methods for studying Meprobamate and its derivatives.

Neuropharmacological Studies : Meprobamate's effects on the central nervous system, particularly on neurotransmitter activity and receptor interaction, have been extensively studied. For example, Phillis and Delong (1984) explored its interaction with adenosine in rat cortical neurons (Phillis & Delong, 1984). Such studies may offer insights into the mechanisms of action of Meprobamate derivatives like Meprobamate-d7.

Clinical Research : Extensive research has been conducted on the clinical application of Meprobamate, particularly in the treatment of anxiety and tension states, as reported by authors like Osinski (1957) (Osinski, 1957). Understanding these applications can provide a background for the broader therapeutic potential of Meprobamate and its derivatives.

Toxicological Studies : Studies such as the one by Kintz and Mangin (1993), which detail the determination of Meprobamate in biological samples, highlight the drug's relevance in forensic science and toxicology (Kintz & Mangin, 1993).

Mechanism of Action

Meprobamate’s mechanism of action is not fully understood. In animal studies, meprobamate is reported to act at multiple sites in the central nervous system, such as the thalamus and limbic system . It binds to the GABA A receptors, leading to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Meprobamate-d7 involves the deuteration of meprobamate.", "Starting Materials": [ "Meprobamate", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)" ], "Reaction": [ "Meprobamate is dissolved in D2O and NaOH is added to the mixture.", "The mixture is stirred at room temperature for several hours.", "The deuterated meprobamate is then extracted from the mixture using methanol.", "The resulting solution is filtered and the methanol is evaporated under reduced pressure.", "The residue is dissolved in methanol to yield Meprobamate-d7 at a concentration of 100 μg/mL." ] } | |

CAS RN |

1435933-83-7 |

Molecular Formula |

C9H18N2O4 |

Molecular Weight |

225.296 |

IUPAC Name |

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] carbamate |

InChI |

InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 |

InChI Key |

NPPQSCRMBWNHMW-SSQNFVSCSA-N |

SMILES |

CCCC(C)(COC(=O)N)COC(=O)N |

synonyms |

2-Methyl-2-propyl-1,3-propanediol Dicarbamate; NSC 30418; Pertranquil; Placidon; Placitate; Probamyl; Procalmadiol; Procalmidol; Promate; Protran-d3; Amosene-d3; Anastress; Anatimon; Andaxin; Aneural; Ansiatan; Anzil; Apascil; Appetrol; Arcoban; Arto |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

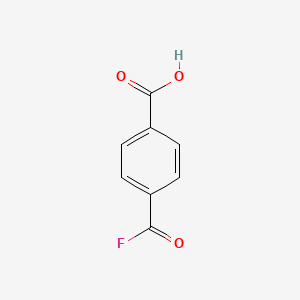

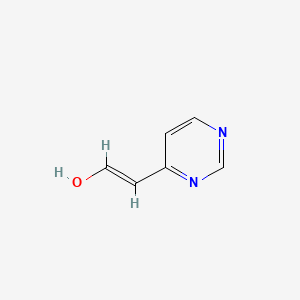

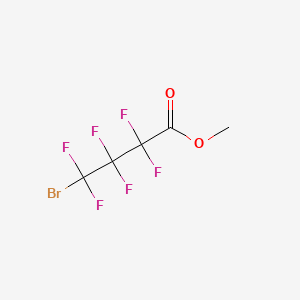

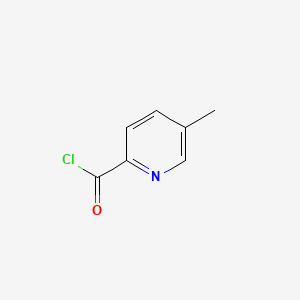

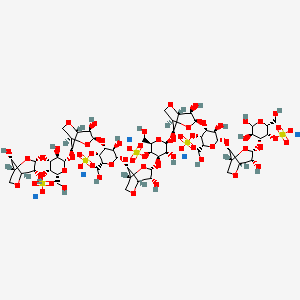

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.